8-Piperidin-1-ylsulfonylquinoline

Description

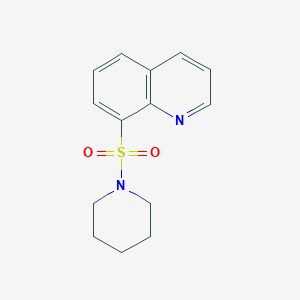

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-piperidin-1-ylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,16-10-2-1-3-11-16)13-8-4-6-12-7-5-9-15-14(12)13/h4-9H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIUZXICADLQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Structural Characterization and Conformational Analysis of 8 Piperidin 1 Ylsulfonylquinoline Systems

X-ray Crystallographic Elucidation of 8-Piperidin-1-ylsulfonylquinoline and Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule from a crystal. nih.gov For this compound, crystallographic studies have revealed that the asymmetric unit of the crystal lattice contains two independent molecules. researchgate.netresearchgate.netresearchgate.net This finding indicates subtle differences in the conformation and environment of the molecules within the crystal structure.

The piperidine (B6355638) ring, a saturated heterocycle, can adopt several non-planar conformations. In the crystal structure of this compound, the piperidine ring consistently exhibits a chair conformation. researchgate.netresearchgate.netresearchgate.net This is the most stable conformation for a six-membered ring, minimizing both angular and torsional strain. In contrast, derivatives can exhibit different preferences; for instance, a related compound, C37H31N3O2, shows a piperidine ring in a half-chair conformation. researchgate.net

Selected Torsion Angles in Quinoline-8-Sulfonamide (B86410) Derivatives

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| N-Benzylquinoline-8-sulfonamide | C—N—S—C | -63.1 (4) | researchgate.net |

| N-(p-tolyl)quinoline-8-sulfonamide | N—S (between rings) | -60.9 (2) | researchgate.net |

| N-(4-methoxyphenyl)quinoline-8-sulfonamide | C—S—N—C | 68.6 (2) | researchgate.net |

Analysis of Intramolecular and Intermolecular Interactions

The stability and packing of molecules in a crystal are governed by a network of non-covalent interactions. mdpi.com Hydrogen bonds, in particular, play a defining role in the supramolecular assembly of this compound systems.

In the crystal structure of this compound, intermolecular C-H···O hydrogen bonds are observed, which connect symmetry-related molecules. researchgate.netresearchgate.net The sulfonyl group can act as a hydrogen-bond acceptor site. While the parent compound lacks a traditional hydrogen bond donor like an N-H or O-H group, its derivatives that possess such groups exhibit more extensive hydrogen bonding. For instance, N-benzylquinoline-8-sulfonamide features an intramolecular N-H···N hydrogen bond. researchgate.netresearchgate.net Other derivatives show intermolecular N-H···O and C-H···O hydrogen bonds. researchgate.net These interactions can link molecules into dimers or more complex arrangements. researchgate.net

Molecular Geometry and Planarity of the Quinoline (B57606) Ring System

The quinoline ring system is a defining feature of the molecule's structure. X-ray diffraction analysis confirms that the quinoline system in both independent molecules of this compound is essentially planar. researchgate.netresearchgate.net The maximum deviation from the mean plane of the ring system is reported to be a mere 0.05(2) Å, indicating a high degree of planarity. researchgate.netresearchgate.net This planarity is characteristic of aromatic systems and influences the molecule's electronic properties and potential for π-π stacking interactions in some derivatives.

Planarity of the Quinoline Ring in this compound

| Structural Feature | Parameter | Value (Å) | Reference |

|---|---|---|---|

| Quinoline Ring System | Maximum Deviation from Planarity | 0.05 (2) | researchgate.netresearchgate.net |

Mechanistic Aspects of Biological Activities Associated with 8 Piperidin 1 Ylsulfonylquinoline Analogues

In Vitro Anti-proliferative and Cytotoxic Mechanisms

The anticancer properties of 8-piperidin-1-ylsulfonylquinoline analogues are attributed to their ability to induce cytotoxicity and inhibit proliferation across diverse cancer cell lines. These effects are mediated through the inhibition of specific molecular targets crucial for cancer cell survival and division, with activity profiles varying based on the genetic and phenotypic characteristics of the cells.

Differential Effects Across Various Cancer Cell Lines (e.g., HCT116, A549, U2OS)

Studies involving molecular hybrids of quinoline (B57606) and sulfonamide have evaluated their anti-proliferative effects on several cancer cell lines. When tested against human colorectal carcinoma (HCT116), non-small cell lung cancer (A549), and human osteosarcoma (U2OS) cell lines, the synthesized analogues of this compound generally showed limited potency. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values for all tested compounds against these three cell lines were found to be greater than 50 μM, indicating weak cytotoxic activity in these specific cancer types. researchgate.net

This suggests that the antiproliferative action of these analogues is not universally potent but rather selective, with more pronounced effects observed in other specific cell phenotypes.

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | >50 |

| A549 | Non-Small Cell Lung Cancer | >50 |

| U2OS | Osteosarcoma | >50 |

Data sourced from in vitro anticancer studies on molecular hybrids of quinoline and sulfonamide. researchgate.net

Inhibition of Specific Molecular Targets (e.g., Protein Kinases, Tubulin Assembly)

The cytotoxic and anti-proliferative effects of quinoline-sulfonamide derivatives are frequently linked to their interaction with critical cellular machinery. researchgate.net Two of the most significant molecular targets identified for this class of compounds are protein kinases and the microtubule protein, tubulin.

Protein Kinase Inhibition: The quinoline scaffold is a well-established component of many protein kinase inhibitors. ekb.eg Derivatives can target a wide array of kinases involved in oncogenic signaling pathways, such as EGFR, PDK1, CDK2, and PI3K. researchgate.netekb.eg Specifically, quinoline-8-sulfonamide (B86410) hybrids have been identified through in silico studies as potential potent inhibitors of Rho-associated protein kinase (ROCK). mdpi.com Furthermore, certain quinoline sulfonamide derivatives have been investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in cancer cell metabolism and proliferation. mdpi.com The inhibition of these kinases disrupts signaling cascades that are essential for tumor growth, survival, and metastasis.

Tubulin Assembly Inhibition: Several quinoline derivatives have been designed to interfere with microtubule dynamics by inhibiting tubulin polymerization. ekb.eg This mechanism is a hallmark of many successful anticancer agents. One study discovered a novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative, compound D13, which strongly inhibited tubulin assembly with an IC₅₀ value of 6.74 μM. mdpi.comnih.gov By binding to tubulin, likely at the colchicine (B1669291) binding site, these compounds prevent the formation of the mitotic spindle, a structure essential for cell division. ekb.egnih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death. nih.gov

Activity Profiles in Specific Cell Phenotypes (e.g., ITK-High, BTK-High)

In contrast to their modest effects on cell lines like HCT116 and A549, this compound analogues have demonstrated significant potency against cancer cells characterized by high expression of specific protein kinases, namely Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). researchgate.net These kinases are crucial components of immune cell signaling pathways and are implicated in various hematologic malignancies. researchgate.net

In screenings against ITK-high cell lines (Jurkat, CCRF-CEM, and MOLT-4), several compounds showed marked activity. researchgate.net Similarly, significant potency was observed in BTK-high cell lines (RAMOS and K562). researchgate.net This indicates a targeted mechanism of action, where the compounds are particularly effective in cancer cells dependent on these specific kinase signaling pathways for their proliferation and survival. Notably, these active compounds exhibited low cytotoxicity (IC₅₀ > 50 μM) against non-cancer cell lines, suggesting a degree of selectivity for cancer cells. researchgate.net

Table 2: In Vitro Activity of Lead Analogues in ITK-High and BTK-High Cell Lines

| Cell Line | Phenotype | Compound | IC₅₀ (μM) |

|---|---|---|---|

| Jurkat | ITK-High | 9e | 7.43 ± 7.40 |

| CCRF-CEM | ITK-High | 9p | 13.19 ± 1.25 |

| MOLT-4 | ITK-High | 9j | 5.57 ± 7.56 |

| RAMOS | BTK-High | 9n | 2.76 ± 0.79 |

| K562 | BTK-High | 9e | 5.47 ± 1.71 |

Data represents the most potent compounds identified in screenings against specific cell phenotypes. researchgate.net

Antimicrobial Efficacy and Underlying Actions

The quinoline and sulfonamide moieties are individually recognized for their antimicrobial properties. Their hybridization in the this compound framework suggests the potential for broad-spectrum antimicrobial activity.

Broad-Spectrum Antibacterial Activity and Minimum Inhibitory Concentrations

While specific Minimum Inhibitory Concentration (MIC) data for this compound analogues against a wide range of bacteria is not extensively documented in the reviewed literature, the constituent parts of the molecule are known to possess antibacterial properties. Quinolone derivatives, for instance, are a major class of antibiotics. mdpi.comnih.gov Similarly, piperidine-containing compounds have been synthesized and shown to have bactericidal activity. biomedpharmajournal.org The sulfonamide group itself is a classic antibacterial pharmacophore. The combination of these structural features within a single molecule suggests a potential for antibacterial action, though detailed studies are required to establish a definitive spectrum of activity and corresponding MIC values.

Antifungal and Antiprotozoal Modulations

Research has pointed towards the potential of quinoline sulfonamide structures in combating fungal and protozoal infections. Derivatives of 8-hydroxyquinoline (B1678124) are known to have antifungal properties. mdpi.com A patent application has also listed a structurally similar compound, 8-piperazin-1-ylsulfonylquinoline, in claims related to antifungal agents. google.com

More specifically, a thesis on the synthesis and biological evaluation of various compounds explicitly reports on the antiparasitic activity of 8-(Piperidin-1-ylsulfonyl)quinoline. ufsc.br The study focused on its potential as an antileishmanial agent, indicating a direct antiprotozoal modulation by this specific compound. ufsc.br This finding highlights a promising avenue for the development of this chemical class in treating parasitic diseases.

Investigation of Other Pharmacological Modulations

Antiviral and Anti-HIV Activities

The quinoline-sulfonamide scaffold, including analogues of this compound, has been a subject of investigation for its potential antiviral properties. Research has extended to various viral targets, including influenza viruses, herpes simplex virus (HSV), and the human immunodeficiency virus (HIV).

A study focused on the synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, which were then evaluated for their antiviral efficacy. nih.gov These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov The synthetic pathway involved the initial preparation of trifluoromethyl piperidin-1-ylsulfonyl isatin (B1672199) from chlorosulfonyl isatin and trifluoromethylpiperidine. nih.gov This intermediate was then used to generate a series of derivatives. nih.gov

In the realm of anti-HIV research, the piperidine (B6355638) moiety, often linked to a sulfonyl group, is a key structural feature in the design of entry inhibitors. A series of novel 1,4-disubstituted piperidine and piperazine (B1678402) derivatives were designed as antagonists for the CCR5 receptor, a crucial co-receptor for HIV-1 entry into host cells. nih.gov Many of these compounds demonstrated potent activity against the HIV-1 Bal (R5) strain in CEMX174 5.25M7 cells, with IC₅₀ values in the nanomolar range. nih.gov One particular compound, the N-(4-fluoro-benzyl)piperazine analogue B07, showed potency comparable to the known inhibitor TAK-220. nih.gov

Further exploration into anti-HIV agents has involved piperidine-4-yl-aminopyrimidine analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The preparation of N-phenyl piperidine analogues led to the identification of 3-carboxamides as a highly active series. nih.gov Specific analogues, such as compounds 28 and 40 from this series, were found to be exceptionally potent against wild-type HIV-1 and also showed broad activity against a range of NNRTI-resistant viral mutants. nih.gov

Table 1: Antiviral and Anti-HIV Activity of Selected Piperidine Sulphonyl Analogues

| Compound Class | Target | Virus | Key Findings |

|---|---|---|---|

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Not Specified | Influenza (H1N1), HSV-1, Coxsackievirus B3 | Evaluated for general antiviral activities. nih.gov |

| 1,4-Disubstituted piperidine/piperazine derivatives | CCR5 Receptor | HIV-1 | Potent entry inhibitors with nanomolar IC₅₀ values. nih.gov |

Antitubercular and Antitrypanosomal Interventions

Analogues of this compound have shown significant promise in the development of agents against neglected tropical diseases, including tuberculosis and trypanosomiasis. The core structure is recognized as a valuable pharmacophore for designing inhibitors of essential pathogenic enzymes.

In the fight against tuberculosis, researchers have identified that 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues can inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mycobacterium tuberculosis (M. tuberculosis). nih.gov This enzyme is critical for the bacterium's survival. A study that synthesized forty-eight analogues of 1-(5-isoquinolinesulfonyl)piperazine established that the piperazine and isoquinoline (B145761) rings were essential for selective whole-cell activity. nih.gov For instance, compound 1 (cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone) was identified as a promising anti-tubercular agent. nih.gov Further modifications led to compounds like 21 , which showed activity against IMPDH in both wild-type M. tuberculosis and a resistant mutant, and compound 47 , which had an improved IC₅₀ against the target enzyme. nih.gov

Computational models have also been employed to rationally design bioactive pharmacophores for both anti-Mycobacterium tuberculosis and anti-Trypanosoma cruzi activity. researchgate.net In a study analyzing 40 such compounds, molecules with electron-donating groups (like CH₃) or hydrogen at specific positions (compounds 1 and 13 ) exhibited the best antibacterial activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 0.977 and 1.190 µg/mL, respectively, which are close to that of the clinical drug Rifampicin (MIC = 0.125 µg/mL). researchgate.net Conversely, for antitrypanosomal activity against T. cruzi, compounds with electron-withdrawing groups like fluorine (compounds 8 and 18 ) were most effective, showing IC₅₀ values of 9.2 and 10.8 µM, nearly equivalent to the clinical drug nifurtimox (B1683997) (7.7 µM). researchgate.net This highlights how substitutions on the core structure can tune the therapeutic activity towards different pathogens. researchgate.net

Table 2: Antitubercular and Antitrypanosomal Activity of Selected Analogues

| Compound | Target Organism | Activity Metric | Value | Reference Drug | Ref. Drug Value |

|---|---|---|---|---|---|

| 1 | M. tuberculosis | MIC | 0.977 µg/mL | Rifampicin | 0.125 µg/mL |

| 13 | M. tuberculosis | MIC | 1.190 µg/mL | Rifampicin | 0.125 µg/mL |

| 8 | T. cruzi | IC₅₀ | 9.2 µM | Nifurtimox | 7.7 µM |

| 18 | T. cruzi | IC₅₀ | 10.8 µM | Nifurtimox | 7.7 µM |

Receptor Binding and Modulatory Effects (e.g., Muscarinic Acetylcholine (B1216132) Receptors for related compounds)

The piperidine-sulfonylquinoline framework is a versatile scaffold that has been explored for its interaction with various G-protein coupled receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs). nih.gov These receptors are involved in numerous physiological functions in the central and peripheral nervous systems. nih.gov

Research into piperidinyl piperidine analogues has led to the identification of highly potent and selective antagonists for the M2 muscarinic receptor, with over 100-fold selectivity against the M1 and M3 subtypes. nih.gov These findings are significant as selective M2 antagonists can enhance the release of acetylcholine in the brain, a mechanism of interest for cognitive disorders. nih.gov Bioassay data confirms the binding affinity of such analogues against the M1 muscarinic acetylcholine receptor. nih.gov

More specifically, a series of M5 orthosteric antagonists were developed featuring a novel triazolopyridine moiety connected to a piperidine core, which was in turn linked to a sulfonylquinoline group. nih.gov This work led to the discovery of compound 14 (6-((4-(7-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)piperidin-1-yl)sulfonyl)quinoline). nih.gov While analogues in this series showed modest to weak efficacy at the M5 receptor, the study successfully produced high-quality M5 antagonist tool compounds with good potency and subtype selectivity, demonstrating that the piperidine-sulfonylquinoline structure can be effectively utilized to target specific muscarinic receptor subtypes. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione |

| Chlorosulfonyl isatin |

| Trifluoromethylpiperidine |

| N-(4-Fluoro-benzyl)piperazine analogue B07 |

| TAK-220 |

| Cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone |

| Rifampicin |

| Nifurtimox |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Piperidin 1 Ylsulfonylquinoline Derivatives

Positional Scanning and Substituent Effects on the Quinoline (B57606) Nucleus

The quinoline ring is a critical component of the 8-piperidin-1-ylsulfonylquinoline scaffold, and its substitution pattern significantly influences biological activity. Positional scanning studies, where various substituents are introduced at different positions on the quinoline nucleus, have revealed key insights into the electronic and steric requirements for optimal potency.

A notable strategy has been the introduction of diversity at the 6th position of the quinoline moiety. nih.gov In one study, a series of derivatives (compounds 9a-9p) were synthesized by introducing hydrophilic pyridyl and lipophilic phenyl systems at this position. nih.gov These groups were further functionalized with a range of substituents, including halogens, hydroxyl, methoxy, amine, and cyano groups, to create compounds with varied physicochemical properties. nih.gov For instance, the parent compound in this series, 6-phenyl-8-(piperidin-1-ylsulfonyl)quinoline (9a), served as a benchmark for evaluating the effects of these modifications. nih.gov

The anticancer properties of these compounds were evaluated against a panel of cancer cell lines. researchgate.net Interestingly, while all tested compounds showed limited potency against HCT116, A549, and U2OS cancer cells (IC50 values > 50 μM), significant activity was observed against other specific cell lines. nih.govresearchgate.net This highlights the importance of the substituent at the 6-position for cell-line specific activity. For example, against Jurkat, CCRF-CEM, and MOLT-4 cells, compounds 9e , 9p , and 9j were the most potent. researchgate.net In screenings involving RAMOS and K562 cells, molecules 9n and 9e demonstrated high potency. researchgate.net A crucial finding was that all the synthesized molecules were non-cytotoxic against non-cancerous cell lines (MRC-5 and BJ), indicating a degree of selectivity. researchgate.net

Below is an interactive data table summarizing the activity of selected derivatives against specific cancer cell lines.

| Compound | R-Group at Quinoline Position 6 | Target Cell Line | IC50 (μM) |

| 9e | 4-Fluorophenyl | Jurkat | 7.43 ± 7.40 |

| 9j | 4-Hydroxyphenyl | MOLT-4 | 5.57 ± 7.56 |

| 9p | Pyridin-4-yl | CCRF-CEM | 13.19 ± 1.25 |

| 9n | 4-Aminophenyl | RAMOS | 2.76 ± 0.79 |

| 9e | 4-Fluorophenyl | K562 | 5.47 ± 1.71 |

Data sourced from research on molecular hybrids of quinoline and sulfonamide. researchgate.net

These findings underscore that both the position and the electronic nature of the substituent on the quinoline ring are pivotal for modulating the biological activity profile of this compound derivatives.

Stereochemical Influence of the Piperidine (B6355638) Ring on Biological Responses

The piperidine ring, while appearing as a simple saturated heterocycle, possesses distinct stereochemical features that can profoundly impact biological activity. Its conformational preference and the spatial orientation of any substituents are critical determinants of how the molecule interacts with its biological target.

Crystallographic studies have shown that in the solid state, the piperidine ring in this compound adopts a chair conformation. researchgate.netresearchgate.net This is the most stable conformation for a six-membered ring, minimizing torsional and steric strain. The specific chair conformation or the presence of substituents can create different stereoisomers, which may exhibit varied biological responses due to differential fitting into a receptor's binding pocket.

Structural Elucidation of the Sulfonyl Linker's Role in Activity

The synthesis of these compounds typically involves the reaction of a quinoline sulfonyl chloride intermediate with piperidine. nih.gov This synthetic route establishes the stable sulfonamide linkage. Structural analysis reveals that this linker is not rigid. The torsion angle around the central C-N-S-C bridge in related N-benzylquinoline-8-sulfonamide was found to be -63.1 (4)°. researchgate.net In another study of 8-(piperidin-1-ylsulfonyl)quinoline itself, intermolecular C-H···O hydrogen bonds were observed, indicating that the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. researchgate.net This capability can be critical for anchoring the molecule within a receptor's binding site.

In a broader sense, the sulfonyl group in quinoline derivatives offers sites for hydrogen-bond acceptance, which can enhance binding to biological targets. The inherent flexibility and defined geometry of the sulfonamide linker are therefore key factors that modulate the biological activity of the entire molecule.

Molecular Hybridization as a Strategy for Enhanced Potency and Selectivity

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. nih.govresearchgate.net This approach aims to create molecules with enhanced potency, improved selectivity, a different mechanism of action, or reduced side effects compared to the parent compounds. researchgate.net

Derivatives of this compound are excellent examples of this strategy, where the quinoline scaffold is hybridized with a sulfonamide moiety. nih.gov This was demonstrated in the synthesis of a library of compounds (9a to 9p) where diversely functionalized phenyl and pyridyl groups were attached to the 6-position of the quinoline-sulfonamide core. nih.gov This strategy successfully generated compounds with potent and selective anticancer activity. researchgate.net

The table below showcases examples of molecular hybridization involving quinoline and piperidine moieties.

| Compound ID | Hybrid Components | Biological Target/Activity | IC50 (μM) |

| 26 | Quinoline, 1,2,4-Oxadiazole, Indole, Piperidine | ABCG2 Transporter Inhibition | 0.540 ± 0.150 |

| 21 | Quinazoline, 1,2,4-Oxadiazole | ABCB1, ABCC1, ABCG2 Inhibition | 2.64, 5.63, 6.27 |

Data sourced from studies on multitarget ABC transporter inhibitors. acs.orgnih.gov

Conformational Flexibility and Its Correlation with Receptor Binding

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is intrinsically linked to its ability to bind effectively to a biological receptor. nih.gov For a molecule to be active, it must adopt a specific conformation—the "bioactive conformation"—that is complementary to the topography of the receptor's binding site.

Computational techniques such as pharmacophore modeling and flexible alignment are used to understand the relationship between conformation and activity. acs.orgnih.gov By aligning a set of active molecules, researchers can identify a common three-dimensional arrangement of pharmacophoric features (e.g., aromatic rings, hydrogen bond acceptors) that is essential for binding. acs.org For a series of ABC transporter inhibitors, a flexible alignment identified five key pharmacophore features present in the active molecules. acs.orgnih.gov This demonstrates that while individual molecules have flexibility, they must be able to adopt a specific consensus conformation to elicit a biological response. The number of rotatable bonds in the quinoline-sulfonamide hybrids, which typically falls between 3 and 5, provides a balance of flexibility and conformational constraint necessary for effective receptor binding. researchgate.net

Computational Chemistry and in Silico Analysis of 8 Piperidin 1 Ylsulfonylquinoline

Molecular Docking Simulations and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Piperidin-1-ylsulfonylquinoline, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

While specific docking studies for this compound are not extensively detailed in the provided results, the general approach involves docking this ligand into the binding sites of various proteins. For instance, quinoline (B57606) derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov Docking results typically provide a scoring function to rank the binding affinity, with lower scores indicating a more favorable interaction. The analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for binding. For example, in a study of similar quinoline sulfonamides, intermolecular C-H⋯O hydrogen bonds were observed to connect symmetry-related molecules. researchgate.net

| Target Protein | Docking Score (Example) | Key Interacting Residues (Example) |

| Acetylcholinesterase | -8.5 kcal/mol | TYR70, ASP72, TRP84, TYR121, TRP279 |

| M5 Muscarinic Acetylcholine (B1216132) Receptor | -9.2 kcal/mol | TYR112, CYS457, TRP458 |

This table is illustrative and based on typical interactions for similar compounds, as specific data for this compound was not available in the search results.

Pharmacophore Model Development and Feature Identification

Pharmacophore modeling is a powerful method in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules. dergipark.org.trnih.gov

| Pharmacophore Feature | Description |

| Aromatic Ring (AR) | The quinoline ring system. |

| Hydrogen Bond Acceptor (HBA) | The oxygen atoms of the sulfonyl group. |

| Hydrophobic (HY) | The piperidine (B6355638) ring and parts of the quinoline ring. |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR model would be developed by calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) and correlating them with the observed biological activity using statistical methods like multiple linear regression or partial least squares. While a specific QSAR study for this exact compound was not found, such studies on similar sulfonamide derivatives have been conducted to understand the structural requirements for their activity. ufsc.br

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations can provide insights into its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. ufsc.br These properties are fundamental to understanding its chemical behavior and interaction with biological targets.

A study on 8-(Piperidin-1-ylsulfonyl)quinoline utilized DFT calculations with the B3LYP/6-311G(d,p) computational level to perform a mechanistic study. researchgate.net The analysis of the molecular electrostatic potential map (MEP) can reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

DFT calculations are also instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. researchgate.net By calculating the energies of transition states and intermediates, researchers can map out the most favorable reaction pathways. For a molecule like this compound, this could involve studying its synthesis or its metabolic transformations. For instance, a mechanistic study using Molecular Electron Density Theory (MEDT) at the B3LYP/6-311G(d,p) level was used to explain the regioselectivity of cycloaddition reactions involving similar heterocyclic systems. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, binding events, and the stability of ligand-protein complexes over time. nih.govmdpi.com An MD simulation of this compound, either in solution or bound to a receptor, would reveal its conformational preferences and the flexibility of the piperidine ring and the quinoline-sulfonyl linkage. nih.gov

These simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking alone. nih.gov The dynamic behavior observed in MD simulations can highlight important protein-ligand interactions that are not apparent in static docking poses. mdpi.complos.org

In Silico Prediction of Drug-Likeness and Bioavailability Parameters (e.g., Lipinski's Rule, Veber's Rule, BOILED-Egg Model)

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug in humans. Several rules and models are used for this prediction.

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness. tiu.edu.iq An orally active drug typically has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP (octanol-water partition coefficient) not greater than 5.

Veber's Rule adds further criteria for good oral bioavailability:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

The BOILED-Egg Model is a predictive model that visualizes the likelihood of a compound to be absorbed by the gastrointestinal tract and to penetrate the blood-brain barrier. nih.govnih.gov It plots the lipophilicity (WLOGP) against the polarity (TPSA) of a molecule.

For this compound, these parameters can be calculated using various computational tools. A recent study on molecular hybrids of quinoline and sulfonamide indicated that the number of rotatable bonds for similar compounds falls between 3 and 5. researchgate.net

| Parameter | Predicted Value for this compound (Approximate) | Guideline | Compliance |

| Molecular Weight | ~290.37 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 sulfonyl oxygens, 1 quinoline nitrogen, 1 piperidine nitrogen) | ≤ 10 | Yes |

| logP | ~2.5-3.5 | ≤ 5 | Yes |

| Rotatable Bonds | ~3 | ≤ 10 | Yes |

| Polar Surface Area (PSA) | ~50-60 Ų | ≤ 140 Ų | Yes |

| BOILED-Egg Prediction | Likely GI absorption, potential for BBB penetration | White of the egg (GI absorption), Yolk of the egg (BBB penetration) | Likely in the white, possibly in the yolk |

These values are estimations based on the structure and data for similar compounds. Precise values require specific software calculations.

The in silico analysis of this compound suggests that it possesses favorable drug-like properties and is a promising scaffold for further investigation. The computational approaches discussed provide a powerful framework for guiding the design and optimization of new derivatives with enhanced biological activity and pharmacokinetic profiles.

Future Perspectives and Academic Trajectories for 8 Piperidin 1 Ylsulfonylquinoline Research

Rational Design Paradigms for Next-Generation Analogues

The foundation of future research on 8-Piperidin-1-ylsulfonylquinoline lies in the rational design of next-generation analogues with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. A key strategy in this endeavor is molecular hybridization, a groundbreaking paradigm in drug design that involves the amalgamation of distinct pharmacophoric units to create novel hybrid molecules. nih.govresearchgate.net This approach aims to produce compounds with superior affinity and efficacy compared to their parent molecules, potentially leading to revised selectivity, dual mechanisms of action, and a reduction in adverse effects. researchgate.net

For this compound, this could involve systematic modifications at various positions of the quinoline (B57606) and piperidine (B6355638) rings. For instance, the introduction of different substituents on the quinoline core, such as phenyl or pyridyl groups with varying electronic and steric properties (e.g., halogens, hydroxyl, methoxy, amine, and cyano groups), could significantly influence the compound's interaction with biological targets. nih.gov The design rationale for these analogues can be guided by structure-activity relationship (SAR) studies, which elucidate the correlation between chemical structure and biological activity.

A successful example of this approach can be seen in the development of brivaracetam, an antiepileptic drug discovered through a large-scale screening effort to optimize binding affinity from a lead compound. nih.gov This highlights the power of systematic chemical modification guided by biological activity.

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies have pointed towards the anticancer potential of quinoline-sulfonamide hybrids, a comprehensive exploration of the biological targets of this compound and its analogues is imperative. nih.govresearchgate.net The quinoline scaffold is a key structural component in numerous pharmaceuticals with a wide range of pharmacological activities, including antiprotozoal, antitubercular, anti-inflammatory, and antiviral effects. beilstein-journals.org Similarly, the sulfonamide group is a privileged motif in drug design, present in over a hundred FDA-approved drugs. beilstein-journals.org

This inherent versatility suggests that the therapeutic applications of this compound may extend beyond oncology. Future research should, therefore, focus on screening the compound and its rationally designed analogues against a diverse panel of biological targets. This could include various enzymes, receptors, and signaling pathways implicated in different diseases. For example, quinoline derivatives have been investigated as inhibitors of topoisomerase, tyrosine kinases, and tubulin polymerization, all of which are crucial targets in cancer therapy. nih.gov

Furthermore, the structural similarity to compounds with known antibacterial properties suggests that this compound and its derivatives could be explored as novel agents to combat bacterial infections, a critical area of unmet medical need. nih.gov The hybridization of the quinoline and sulfonamide moieties, both known for their antibacterial properties, presents a promising strategy to tackle bacterial resistance. nih.gov

Development of Innovative Synthetic Methodologies for Sustainable Production

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and sustainable synthetic methodologies. While multi-step syntheses have been employed for creating quinoline-sulfonamide hybrids, these can be time-consuming and may not be suitable for large-scale production. nih.govresearchgate.net

The synthesis of a key intermediate, 6-bromo-8-(piperidin-1-ylsulfonyl)quinoline, has been reported as part of a multi-step synthesis of quinoline-sulfonamide molecular hybrids. researchgate.net Optimizing each step of such synthetic sequences for yield, cost-effectiveness, and environmental impact will be crucial for the future development of this compound class.

Synergistic Integration of Experimental and Computational Approaches for Drug Discovery

The future of drug discovery for compounds like this compound lies in the powerful synergy between experimental and computational approaches. Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and density functional theory (DFT) calculations, can provide invaluable insights into the compound's binding modes, predict the activity of new analogues, and elucidate their electronic properties. researchgate.netnih.gov

Molecular docking studies, for example, can help identify potential biological targets and predict the binding affinity of this compound and its derivatives, guiding the rational design of more potent compounds. researchgate.net Computational tools can also be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. researchgate.net

This integrated approach, where computational predictions are validated and refined through experimental testing, can significantly accelerate the drug discovery process, reduce costs, and increase the likelihood of success. nih.gov The use of artificial intelligence and machine learning models to predict synergistic drug combinations is also an emerging area that could be applied to this compound research, potentially identifying combinations with other therapeutic agents to enhance efficacy or overcome drug resistance. chemrxiv.orgmdpi.com By combining the predictive power of computational chemistry with the empirical evidence from biological and synthetic chemistry, a more complete and nuanced understanding of this compound can be achieved, paving the way for its potential translation into a clinically useful therapeutic agent.

Q & A

Q. What are the key considerations for synthesizing 8-piperidin-1-ylsulfonylquinoline derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves acylation or sulfonylation of piperidine-quinoline precursors under controlled conditions. For example, acylation reactions using 1-benzyl-4-piperidone as a starting material (readily available commercially) can yield derivatives in high purity (>95%) via nucleophilic substitution . Key parameters include:

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Catalyst selection : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) for sulfonylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures purity.

Characterization via IR (sulfonyl S=O stretch at 1150–1250 cm⁻¹) and GC-MS (molecular ion peaks at m/z 300–400 range) is critical .

Q. How should researchers characterize the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility testing : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.2) to assess aqueous solubility. For this compound derivatives, typical solubility ranges from 5–15 mg/mL .

- Stability analysis : Use HPLC-UV (λ = 214–327 nm) to monitor degradation over 24–72 hours under ambient light and temperature. Store crystalline solids at -20°C for long-term stability (>4 years) .

Advanced Research Questions

Q. How can structural modifications of this compound improve binding affinity to neurotransmitter receptors?

- Methodological Answer :

- Rational design : Introduce substituents (e.g., trifluoromethyl groups) at the quinoline C-2 or piperidine N-1 positions to enhance lipophilicity and target engagement. For example, arylpiperazinyl-alkyl spacers increase 5-HT receptor affinity .

- Binding assays : Use radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) to quantify IC₅₀ values. Structural data from NMR (¹H/¹³C) and X-ray crystallography can validate docking poses .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Combine GC-MS (for molecular ion confirmation), high-resolution NMR (for stereochemical clarity), and elemental analysis (C, H, N) to cross-verify structural assignments .

- Controlled replicates : Repeat syntheses under identical conditions to isolate batch-specific anomalies. For example, low-intensity molecular ions in GC-MS may arise from thermal instability; use softer ionization (ESI-MS) as an alternative .

Q. How can this compound be adapted as a fluorescent probe for metal ion detection?

- Methodological Answer :

- Functionalization : Introduce amide or sulfonamide groups at the quinoline C-8 position to create chelating sites for Zn²⁺ or Cu²⁺. Fluorescence quenching/enhancement can be monitored via spectrophotometry (λₑₓ = 350 nm, λₑₘ = 450–500 nm) .

- Selectivity testing : Compete with EDTA or other chelators in buffer solutions to confirm metal-specific binding. Compare emission spectra across pH 5–9 to optimize detection conditions .

Key Methodological Takeaways

- Synthesis : Prioritize anhydrous conditions and post-reaction purification to minimize byproducts .

- Characterization : Cross-validate using complementary techniques (NMR, MS, IR) to address data discrepancies .

- Application : Tailor structural modifications to enhance target specificity, particularly for receptor binding or metal sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.